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Introduction
Trelagliptin (brand name Zafatek®) is a potent, selective, and long-acting inhibitor of the

dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Developed for the management of type 2 diabetes

mellitus (T2DM), its unique pharmacokinetic profile allows for a once-weekly oral dosing

regimen, which can improve patient adherence compared to daily medications.[2][3]

Trelagliptin exerts its therapeutic effect by preventing the degradation of incretin hormones,

such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon

release.[2] Preclinical research in various animal models has been fundamental in elucidating

the pharmacokinetic and pharmacodynamic properties that underpin its clinical efficacy and

safety profile. This guide provides a detailed summary of these preclinical findings.

Pharmacodynamics
The pharmacodynamic profile of trelagliptin is characterized by its potent and highly selective

inhibition of the DPP-4 enzyme.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683223?utm_src=pdf-interest
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18538760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5835476/
https://www.ovid.com/journals/drugs/abstract/10.1007/s40265-015-0431-9~trelagliptin-first-global-approval?redirectionsource=fulltextview
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5835476/
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trelagliptin demonstrates potent inhibitory activity against DPP-4 from various species. Kinetic

analyses have revealed that it is a reversible, competitive, and slow-binding inhibitor.[4][5] It

forms a non-covalent interaction with the DPP-4 enzyme and has a slow dissociation half-life of

approximately 30 minutes, which contributes to its sustained action.[4][5] Its potency is notably

higher than other established DPP-4 inhibitors like alogliptin and sitagliptin.[4]

Table 1: In Vitro DPP-4 Inhibitory Potency (IC₅₀) of Trelagliptin

Source of DPP-4
Enzyme

Species IC₅₀ (nmol/L) Reference

Recombinant DPP-
4

Human 1.3 [4]

Caco-2 Cells Human 5.4 [4]

Plasma Human 4.2 [4]

Plasma Dog 6.2 [4]

| Plasma | Rat | 9.7 |[4] |

Selectivity
A critical aspect of trelagliptin's safety profile is its high selectivity for DPP-4 over other related

proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated

with adverse effects in preclinical studies.[6] Trelagliptin exhibits exceptional selectivity,

minimizing the potential for off-target effects.

Table 2: Selectivity of Trelagliptin for DPP-4 Over Other Proteases

Protease Selectivity Fold (vs. DPP-4) Reference

DPP-8 >10,000 [4]

| DPP-9 | >10,000 |[4] |
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Studies in various animal models of diabetes and insulin resistance have confirmed the in vivo

efficacy of trelagliptin.

In Dogs: A single oral gavage dose of 7 mg/kg resulted in sustained DPP-4 inhibition of over

80%, even 24 hours after administration.[7]

In ob/ob Mice: A single oral dose of 3 mg/kg, administered 60 minutes before an oral glucose

challenge, significantly improved glucose tolerance, decreasing the glucose area under the

curve (AUC₀₋₁₂₀min) by 19.3% compared to the vehicle group.[7]

In Diabetic Mice (8-week study): A once-weekly oral dose of 10 mg/kg led to significant

reductions in fasting blood glucose levels, with an average reduction of 16.8% over the

treatment period compared to the control group. This was accompanied by a 1.7-fold

increase in insulin levels.[7]

Pharmacokinetics
The pharmacokinetic properties of trelagliptin, particularly its long half-life, are key to its once-

weekly dosing schedule. While detailed data across all preclinical species is not consistently

available in published literature, studies in rats provide a clear profile.

Pharmacokinetic Parameters in Rats
A study in rats under normal physiological conditions established the following pharmacokinetic

parameters after a single oral dose.

Table 3: Pharmacokinetic Parameters of Trelagliptin in Rats
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Parameter Value (Mean ± SD) Unit

t₁/₂ (Elimination Half-life) 15.63 ± 2.45 hours

Tₘₐₓ (Time to Peak

Concentration)
6.00 ± 2.83 hours

Cₘₐₓ (Peak Plasma

Concentration)
1184.00 ± 204.90 ng/mL

AUC₀₋ₜ (Area Under the

Curve)
33816.81 ± 7215.32 ng·h/mL

Vd (Volume of Distribution) 16.27 ± 4.13 L/kg

CL (Clearance) 0.77 ± 0.16 L/h/kg

Data derived from control group in a study investigating hypoxia.[8]

Pharmacokinetics in Other Preclinical Species
While specific quantitative PK parameters for dogs and monkeys are not readily available in the

cited literature, pharmacodynamic data from dog studies, which show sustained DPP-4

inhibition 24 hours post-dose, suggest a favorable pharmacokinetic profile with a long half-life

in this species as well.[7] For comparison, alogliptin, a structurally related DPP-4 inhibitor,

demonstrated absolute oral bioavailability of 45% in rats, 86% in dogs, and 72-88% in

monkeys.[1]

Metabolism and Excretion
The primary metabolic pathway for trelagliptin is N-demethylation, which is mainly mediated

by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of an active

metabolite, M-I. However, the plasma concentrations of this metabolite in humans are less than

1% of the parent compound, indicating that the pharmacological activity is predominantly from

the unchanged drug.

Experimental Protocols
In Vitro DPP-4 Inhibition Assay
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Enzyme Source: DPP-4 enzyme was sourced from recombinant human enzyme, partially

purified Caco-2 cell extracts, or plasma from humans, dogs, and rats.

Substrate: The enzymatic reaction was initiated using a chromophoric substrate such as Gly-

Pro-p-nitroanilide (GP-pNA) or a fluorescent substrate like Gly-Pro-7-amido-4-methyl-

coumarin.

Procedure: Trelagliptin at various concentrations was pre-incubated with the DPP-4 enzyme

in a suitable buffer (e.g., Tris-HCl). The reaction was started by adding the substrate. The

rate of product formation (p-nitroaniline or 7-amino-4-methylcoumarin) was measured over

time using a spectrophotometer or fluorometer.

Data Analysis: IC₅₀ values were calculated by plotting the percentage of enzyme inhibition

against the logarithm of the inhibitor concentration and fitting the data to a four-parameter

logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)
Animal Model: Male ob/ob mice were used.

Procedure: Animals were fasted overnight. Trelagliptin (e.g., 3 mg/kg) or vehicle was

administered via oral gavage. After 60 minutes, a glucose solution (e.g., 2 g/kg) was

administered orally.

Sample Collection: Blood samples were collected from the tail vein at time points 0, 15, 30,

60, and 120 minutes after the glucose load.

Analysis: Blood glucose levels were measured, and the area under the curve (AUC) for

glucose was calculated to assess the improvement in glucose tolerance.

Pharmacokinetic Study Protocol
Animal Model: Sprague-Dawley rats.

Dosing: Trelagliptin was administered as a single dose via oral gavage.

Sample Collection: Blood samples were collected via the jugular vein at multiple time points

post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours). Plasma was separated by
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centrifugation.

Bioanalysis: Plasma concentrations of trelagliptin were determined using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][8] This involves

protein precipitation, separation on a C18 column, and detection using multiple reaction

monitoring (MRM) in positive ion mode.

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, CL, Vd) were calculated

using non-compartmental analysis software.

Signaling Pathways and Workflows
Primary Mechanism of Action: DPP-4 Inhibition
Trelagliptin's core mechanism involves the inhibition of the DPP-4 enzyme, which prevents the

breakdown of incretin hormones GLP-1 and GIP. This enhances their downstream effects on

pancreatic α- and β-cells, leading to improved glycemic control.
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Diagram 1: Trelagliptin's primary mechanism via DPP-4 inhibition.

Secondary Mechanism: Insulin Signaling Pathway
Preclinical evidence suggests trelagliptin may also improve insulin resistance in peripheral

tissues like adipocytes by directly influencing the PI3K/Akt signaling pathway, which is crucial

for glucose uptake.[9]
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Diagram 2: Trelagliptin's effect on the PI3K/Akt/GLUT4 pathway.

General Preclinical PK/PD Experimental Workflow
The assessment of a drug candidate like trelagliptin follows a structured workflow, integrating

in vitro and in vivo models to build a comprehensive pharmacokinetic and pharmacodynamic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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